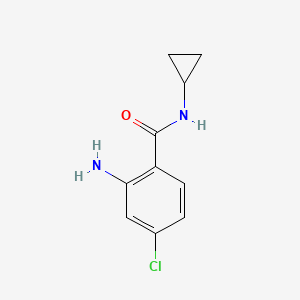

2-Amino-4-chloro-N-cyclopropylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

63887-20-7 |

|---|---|

Molecular Formula |

C10H11ClN2O |

Molecular Weight |

210.66 g/mol |

IUPAC Name |

2-amino-4-chloro-N-cyclopropylbenzamide |

InChI |

InChI=1S/C10H11ClN2O/c11-6-1-4-8(9(12)5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14) |

InChI Key |

OSYHQZRVVFBTEP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=C(C=C2)Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Amino-Chloro-Benzamides

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of amino-chloro-benzamides, a chemical scaffold of significant interest in medicinal chemistry. These compounds have demonstrated a wide range of biological activities, from regulating gastrointestinal motility to exhibiting potential as antipsychotic and antimicrobial agents. We will delve into the nuanced effects of structural modifications on their pharmacological profiles, supported by experimental data and protocols. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to understand and leverage the therapeutic potential of this versatile chemical class.

Part 1: The Amino-Chloro-Benzamide Core: Foundational Principles

Introduction to the Pharmacophore

The amino-chloro-benzamide scaffold is characterized by a central benzamide ring substituted with an amino group, typically at the 4-position, and a chlorine atom, commonly at the 5-position. This core structure is the foundation upon which a diverse array of therapeutic agents has been built. The amide linkage provides a crucial point for introducing various side chains, which can significantly influence the compound's interaction with biological targets. The strategic placement of the amino and chloro substituents on the aromatic ring is a key determinant of the molecule's electronic and steric properties, which in turn governs its binding affinity and selectivity for different receptors.

Below is a diagram illustrating the fundamental pharmacophoric features of the amino-chloro-benzamide core.

Caption: Core structure of amino-chloro-benzamides with key positions for substitution.

Mechanism of Action Overview

Amino-chloro-benzamides exert their effects by interacting with a variety of receptors, most notably dopamine and serotonin receptors. Their therapeutic applications as prokinetic and antiemetic agents are primarily attributed to their activity as dopamine D2 receptor antagonists, serotonin 5-HT4 receptor agonists, and 5-HT3 receptor antagonists.[1][2][3][4][5][6][7][8]

-

Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem leads to an antiemetic effect. This is a key mechanism for drugs like metoclopramide.[4][5][6]

-

Serotonin 5-HT4 Receptor Agonism: Activation of 5-HT4 receptors in the gastrointestinal tract enhances the release of acetylcholine, which in turn increases gut motility. This prokinetic effect is central to the action of cisapride.[3][7][9]

-

Serotonin 5-HT3 Receptor Antagonism: Antagonism of 5-HT3 receptors, both centrally in the CTZ and peripherally on vagal nerve terminals, contributes to a potent antiemetic effect. Zacopride is a notable example of a potent 5-HT3 antagonist.[2][10]

The following diagram illustrates the general mechanisms of action.

Caption: General mechanisms of action for amino-chloro-benzamides.

Part 2: Deciphering the Structure-Activity Relationship: A Positional Analysis

The pharmacological profile of amino-chloro-benzamides can be finely tuned by strategic modifications at various positions on the core structure.

Substitutions on the Benzamide Ring

| Position | Substitution | Effect on Activity | Reference Compounds |

| 2 | Methoxy (OCH3) | Baseline activity for many prokinetic and antiemetic compounds. | Metoclopramide, Cisapride |

| Ethoxy (OC2H5) | Can enhance gastrokinetic activity compared to methoxy. | AS-4370[1][11] | |

| 4 | Amino (NH2) | Generally required for potent activity at 5-HT4 and D2 receptors. | Metoclopramide, Cisapride |

| Dimethylamino (N(CH3)2) | Can maintain potent and selective gastric prokinetic activity. | [12] | |

| Cyclopropylcarbonylamino | Confers high affinity for D3 and D4 receptors with selectivity over D2. | YM-43611[13] | |

| 5 | Chloro (Cl) | Crucial for high affinity and potency at target receptors. | Metoclopramide, Cisapride, Zacopride |

The Amide Linker and Side Chain

The nature of the side chain attached to the amide nitrogen is a critical determinant of a compound's potency, selectivity, and pharmacokinetic properties.

-

Aliphatic Amines: Simple aliphatic side chains, such as the diethylaminoethyl group in metoclopramide, can confer D2 antagonist activity.

-

Piperidinyl Moieties: The substituted piperidinyl ring in cisapride is key to its high affinity and selectivity for the 5-HT4 receptor.[3][7]

-

Morpholinyl Groups: The incorporation of a morpholine ring, as seen in some potent gastrokinetic agents, can lead to selective activity with reduced dopamine D2 receptor antagonism.[1][11][12]

-

Bicyclic Amines: Rigid bicyclic structures, like the quinuclidine ring in zacopride, can impart high potency at 5-HT3 receptors.[2]

The following diagram illustrates the key SAR principles for the amide side chain.

Caption: SAR of the amide side chain and its influence on primary activity.

Part 3: Case Studies: From Bench to Bedside

The therapeutic importance of amino-chloro-benzamides is best illustrated by examining the SAR of key marketed drugs.

| Drug | Structure | Key Structural Features | Primary Mechanism(s) | Therapeutic Use |

| Metoclopramide | 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide | Simple diethylaminoethyl side chain | D2 antagonist, 5-HT4 agonist, weak 5-HT3 antagonist[4][6] | Antiemetic, Prokinetic[5][14] |

| Cisapride | cis-4-amino-5-chloro-N-(1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl)-2-methoxybenzamide | Substituted piperidinyl side chain | Selective 5-HT4 agonist[3][9][15] | Prokinetic[7] |

| Zacopride | 4-amino-5-chloro-2-methoxy-N-(quinuclidin-3-yl)benzamide | Rigid quinuclidine side chain | Potent 5-HT3 antagonist, 5-HT4 agonist[2] | Antiemetic, Anxiolytic (investigational) |

Part 4: Experimental Protocols for SAR Studies

General Synthesis of Amino-Chloro-Benzamides

The most common method for synthesizing amino-chloro-benzamides is through the coupling of a substituted benzoic acid with an appropriate amine.[16] This is often achieved by activating the carboxylic acid to form a more reactive species, such as an acyl chloride.[16][17]

Protocol: Synthesis via Acyl Chloride Intermediate

-

Activation of Benzoic Acid:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the desired 4-amino-5-chloro-2-alkoxybenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-3 hours. Monitor the reaction by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride.

-

-

Amide Coupling:

-

Dissolve the desired amine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, DCM) in a separate flask.

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (2 equivalents), to the amine solution.

-

Cool the amine solution in an ice bath.

-

Slowly add a solution of the crude acyl chloride in the same solvent to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, pour the mixture into water to precipitate the crude product.

-

Collect the solid by filtration and wash with water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

-

Sources

- 1. Novel benzamides as selective and potent gastrokinetic agents. 2. Synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl] benzamide citrate (AS-4370) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Zacopride - Wikipedia [en.wikipedia.org]

- 3. Cisapride - Wikipedia [en.wikipedia.org]

- 4. Metoclopramide - Wikipedia [en.wikipedia.org]

- 5. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Metoclopramide | C14H22ClN3O2 | CID 4168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cisapride. An updated review of its pharmacology and therapeutic efficacy as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The substituted benzamides--a novel class of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cisapride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. rndsystems.com [rndsystems.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metoclopramide: MedlinePlus Drug Information [medlineplus.gov]

- 15. Cisapride | 5-HT4 Receptors | Tocris Bioscience [tocris.com]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]

Methodological & Application

Topic: Analytical Methods for the Quantification of 2-Amino-4-chloro-N-cyclopropylbenzamide

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

**Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 2-Amino-4-chloro-N-cyclopropylbenzamide. In the absence of a standardized pharmacopeial method for this specific analyte, this guide synthesizes established analytical principles and adapts methodologies from structurally related compounds to propose robust, reliable, and validatable analytical procedures. The primary focus is on a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, supplemented by a foundational High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) approach. Additionally, considerations for Gas Chromatography-Mass Spectrometry (GC-MS) are discussed. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, ensuring that the described procedures are self-validating systems compliant with international regulatory standards.

Introduction and Analyte Overview

2-Amino-4-chloro-N-cyclopropylbenzamide is a substituted benzamide derivative. The accurate quantification of such molecules is critical in various stages of pharmaceutical development, including pharmacokinetic studies, impurity profiling, and quality control of drug substances and products. The structural features of this compound—a primary aromatic amine, a chlorinated phenyl ring, and an amide linkage—dictate the selection of appropriate analytical techniques. This guide is designed to provide researchers with the necessary protocols and scientific grounding to develop and validate methods fit for their intended purpose, adhering to the principles outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

Analyte Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClN₂O | [5][6] |

| Molecular Weight | 210.66 g/mol | [5] |

| Monoisotopic Mass | 210.05598 Da | [6] |

| Predicted XlogP | 2.3 | [6] |

| Appearance | Solid (predicted) |

These properties, particularly the molecular weight and predicted lipophilicity (XlogP), are fundamental in designing mass spectrometry and chromatographic separation methods.

Recommended Analytical Methodologies

The choice of analytical technique depends on the required sensitivity, selectivity, and the matrix in which the analyte is being quantified.

Primary Recommendation: Reversed-Phase Liquid Chromatography with Tandem Mass Spectrometry (RP-LC-MS/MS)

For trace-level quantification in complex matrices such as plasma, serum, or formulation matrices, LC-MS/MS is the method of choice due to its unparalleled sensitivity and specificity. The approach detailed here is adapted from established methods for similar aromatic amines and benzamides.[7][8][9]

Causality Behind Experimental Choices:

-

Chromatography: Reversed-phase chromatography on a C18 column is selected due to the non-polar character of the molecule (predicted XlogP of 2.3). This provides robust retention and separation from polar matrix components.

-

Mobile Phase: A combination of methanol or acetonitrile with an aqueous buffer (e.g., ammonium acetate or formic acid) is ideal. The organic modifier allows for the elution of the analyte, while the acidic or buffered aqueous phase promotes analyte ionization and improves peak shape.[9]

-

Ionization: The presence of a basic primary amine group makes the molecule readily protonated. Therefore, positive mode Electrospray Ionization (ESI+) is the logical choice for generating a strong parent ion signal ([M+H]⁺).

-

Detection: Tandem mass spectrometry, specifically in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity. By monitoring a specific fragmentation of the parent ion, chemical noise is drastically reduced, enabling low limits of quantification.[9]

Secondary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For higher concentration measurements, such as in drug substance purity analysis or content uniformity in formulations, a standard HPLC-UV method can be sufficient, cost-effective, and robust.

Causality Behind Experimental Choices:

-

Chromatography: Similar to the LC-MS/MS method, a C18 reversed-phase column is appropriate.

-

Detection: The aromatic ring structure of 2-Amino-4-chloro-N-cyclopropylbenzamide is expected to have a significant UV absorbance. A photodiode array (PDA) detector should be used during method development to determine the wavelength of maximum absorbance (λ-max), which is anticipated to be in the 240-290 nm range, typical for substituted benzene rings.[10]

Alternative Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique, but the polar nature of the amine and amide functional groups in the target analyte makes it non-volatile. Therefore, a chemical derivatization step is mandatory to increase volatility and thermal stability.[11]

Causality Behind Experimental Choices:

-

Derivatization: Silylation is a common and effective technique for derivatizing active hydrogens on amines and amides. Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are effective and produce stable derivatives.[11]

-

Analysis: Once derivatized, the compound can be analyzed on a standard non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) coupled with a mass spectrometer operating in electron ionization (EI) mode.

Experimental Protocols

Protocol 1: Quantification by RP-LC-MS/MS

This protocol is designed for the quantification of 2-Amino-4-chloro-N-cyclopropylbenzamide in a biological matrix (e.g., human plasma).

Workflow Diagram:

Caption: LC-MS/MS workflow for quantification.

Step-by-Step Methodology:

-

Preparation of Standards:

-

Prepare a 1 mg/mL stock solution of 2-Amino-4-chloro-N-cyclopropylbenzamide in methanol.

-

Perform serial dilutions in 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare an internal standard (IS) stock solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the matrix) at 1 mg/mL and dilute to a working concentration of 100 ng/mL.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, standard, or blank, add 20 µL of the 100 ng/mL IS working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[7]

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90:10 Water:Methanol with 0.1% Formic Acid).

-

-

LC-MS/MS Instrument Parameters:

Parameter Recommended Setting Rationale LC System UPLC/HPLC System Standard for pharmaceutical analysis. Column C18, 100 x 2.1 mm, 1.8 µm Provides good retention and high resolution. Mobile Phase A 0.1% Formic Acid in Water Promotes ionization and good peak shape. Mobile Phase B 0.1% Formic Acid in Methanol Elutes the analyte from the column. Flow Rate 0.4 mL/min Typical for a 2.1 mm ID column. Column Temp. 40°C Ensures reproducible retention times. Injection Vol. 5 µL Balances sensitivity with column loading. Gradient 10% B to 95% B over 5 min Ensures elution and column wash. MS System Triple Quadrupole Mass Spectrometer Required for MRM experiments. Ionization Electrospray (ESI), Positive Mode Optimal for protonating the amine group. Capillary Voltage 3.5 kV Standard voltage for stable spray. Source Temp. 150°C Prevents thermal degradation. Desolvation Temp. 450°C Efficiently removes solvent. MRM Transitions Q1 (m/z): 211.1, Q3 (m/z): To be determined Q1 is [M+H]⁺. Q3 transitions must be optimized by infusing a standard solution.

Protocol 2: Purity Assessment by HPLC-UV

This protocol is suitable for determining the purity of a drug substance.

Workflow Diagram:

Caption: HPLC-UV workflow for purity analysis.

Step-by-Step Methodology:

-

Solution Preparation:

-

Prepare a sample solution by accurately weighing and dissolving the 2-Amino-4-chloro-N-cyclopropylbenzamide substance in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 0.5 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

HPLC-UV Instrument Parameters:

Parameter Recommended Setting LC System HPLC/UPLC with PDA Detector Column C18, 250 x 4.6 mm, 5 µm Mobile Phase A 0.1% Acetic Acid in Water Mobile Phase B Acetonitrile Flow Rate 1.0 mL/min Column Temp. 30°C Injection Vol. 10 µL Detection PDA at λ-max (e.g., 254 nm) Run Time 20 minutes -

Data Analysis:

-

Calculate the purity of the substance by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

-

Method Validation Protocol (as per ICH Q2(R2))

A robust analytical method is not complete until it has been formally validated to demonstrate its fitness for purpose.[1][2][3] The following describes the validation of the LC-MS/MS method.

Validation Parameters and Acceptance Criteria:

| Parameter | Purpose | Acceptance Criteria (Typical) |

| Specificity | To ensure the signal is from the analyte only. | No significant interfering peaks at the retention time of the analyte in blank matrix. |

| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.995. |

| Accuracy | To measure the closeness to the true value. | Mean recovery of 85-115% at low concentrations and 90-110% at mid/high concentrations. |

| Precision | To measure the repeatability of the method. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |

| Limit of Detection (LOD) | The lowest detectable concentration. | Signal-to-Noise ratio (S/N) ≥ 3. |

| Limit of Quantification (LOQ) | The lowest quantifiable concentration with acceptable accuracy and precision. | S/N ≥ 10; Accuracy and Precision criteria must be met. |

| Robustness | To measure resilience to small procedural changes. | No significant impact on results when parameters (e.g., flow rate, temp.) are slightly varied.[9] |

Validation Experiments:

-

Specificity: Analyze six different batches of blank plasma to check for interferences.

-

Linearity: Analyze a calibration curve with at least six non-zero concentration points, in triplicate.

-

Accuracy & Precision: Analyze Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) with six replicates per level on three separate days.

-

LOD/LOQ: Determine by analyzing serially diluted solutions and evaluating the S/N ratio. The LOQ must be experimentally confirmed for accuracy and precision.[7]

Conclusion

This application note provides a detailed framework for the quantification of 2-Amino-4-chloro-N-cyclopropylbenzamide. The proposed RP-LC-MS/MS method offers high sensitivity and specificity, making it ideal for demanding applications in complex matrices. The HPLC-UV method serves as a reliable alternative for higher concentration analyses. The successful implementation of these methods requires careful adherence to the described protocols and rigorous validation according to established ICH guidelines to ensure data integrity and regulatory compliance.

References

- [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. PubMed.

- Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. ResearchGate.

- Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI.

- Chiral Amino Acid Analysis Using LC/MS. Wako Blog.

- 4-amino-2-chloro-N-cyclopropylbenzamide CAS#: 926230-04-8. ChemWhat.

- Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. MDPI.

- Validation of Analytical Procedures Q2(R2). ICH.

- The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.

- 2-amino-4-chloro-n-cyclopropylbenzamide (C10H11ClN2O). PubChemLite.

- Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. ResearchGate.

- Quality Control in GC–MS Analysis of Amino Acids. LCGC International.

- The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. The Royal Society of Chemistry.

- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.

- ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.

- HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC.

- Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Thermo Fisher Scientific.

- 2-Amino-4-chlorobenzenesulphonamide. PubChem.

- Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS: Application to the quality control of amino acid tablets. Analytical Methods.

- ICH Q2(R2) and Q14: A Modernized Approach. Lab Manager.

Sources

- 1. database.ich.org [database.ich.org]

- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 5. chemwhat.com [chemwhat.com]

- 6. PubChemLite - 2-amino-4-chloro-n-cyclopropylbenzamide (C10H11ClN2O) [pubchemlite.lcsb.uni.lu]

- 7. [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Cell-based assay protocols for novel anti-cancer agents

APPLICATION NOTE: AN-ONC-2025-04 Optimizing Cell-Based Assays for Novel Anti-Cancer Therapeutic Discovery

Strategic Overview: The Phenotypic Screening Funnel

In the discovery of novel anti-cancer agents, the transition from target-based binding assays to cell-based phenotypic assays is the critical "valley of death" where most compounds fail. A robust screening protocol must balance throughput with physiological relevance.

This guide outlines a validated hierarchical workflow: starting with high-throughput 2D cytotoxicity screens to filter libraries, moving to mechanistic deconvolution (apoptosis/cell cycle), and culminating in physiologically relevant 3D spheroid models to predict in vivo efficacy.

Integrated Screening Workflow

The following decision tree illustrates the logical progression from compound library to validated hit.

Figure 1: The hierarchical screening funnel ensures resources are focused only on compounds with validated bioactivity.

Module A: Primary Viability Screening (ATP Quantification)

For primary screening, metabolic surrogates (MTT/MTS) are often prone to artifacts caused by chemical interference or metabolic perturbations unrelated to cell death. We recommend ATP quantification (e.g., CellTiter-Glo®) as the gold standard due to its high sensitivity, linearity, and lytic endpoint, which eliminates artifactual accumulation of viable cells [1].

Mechanistic Principle

ATP is the currency of life; its presence indicates metabolic activity.[1] Upon cell lysis, ATPase inhibitors preserve the ATP pool, which then drives the mono-oxygenation of luciferin by Ultra-Glo™ Recombinant Luciferase, producing light proportional to viable cell number.

Figure 2: The bioluminescent reaction. Light output is directly proportional to the amount of ATP present.[2][3]

Detailed Protocol: 384-Well High-Throughput Format

Materials:

-

Cell Model: NCI-60 panel lines (e.g., HCT116, A549) [2].

-

Reagent: CellTiter-Glo® 2.0 (Promega) [5].[4]

-

Plate: 384-well solid white opaque plates (critical for preventing signal crosstalk).

Step-by-Step Workflow:

-

Cell Seeding (T=0h):

-

Harvest cells during the logarithmic growth phase.

-

Dispense 25 µL/well of cell suspension (typically 500–1,500 cells/well depending on doubling time) into the white plate.

-

Control Wells: Seed 2 columns with media only (Background) and 2 columns with cells + DMSO vehicle (Negative Control).

-

Incubate overnight at 37°C/5% CO₂ to allow attachment.

-

-

Compound Treatment (T=24h):

-

Prepare 5x compound stocks in culture media (ensure final DMSO <0.5%).

-

Add 5 µL of compound to experimental wells.

-

Add 5 µL of 20% DMSO/media to control wells.

-

Positive Control:[5][6][7] Add Staurosporine (final 1 µM) or Doxorubicin to a dedicated column to define the "0% viability" baseline.

-

Incubate for 72 hours.

-

-

Acquisition (T=96h):

-

Equilibrate the assay plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 minutes. Crucial: Cold reagents suppress the luciferase reaction.

-

Add 30 µL of CellTiter-Glo reagent to each well (1:1 ratio with media).

-

Orbitally shake at 900 rpm for 2 minutes to induce lysis.

-

Incubate at RT for 10 minutes to stabilize the luminescent signal.

-

Read Luminescence (Integration time: 0.5–1.0 sec/well).

-

Module B: Mechanistic Deconvolution

Once a "hit" is identified, it is vital to distinguish between cytostatic effects (growth arrest) and cytotoxic effects (apoptosis/necrosis).

Protocol 1: Apoptosis Detection (Caspase 3/7 Activation)

This assay uses a DEVD-aminoluciferin substrate.[8] Caspase 3/7 cleavage releases aminoluciferin, which becomes a substrate for luciferase [6].[9][10][11]

-

Seeding: Seed cells in white 96-well plates (5,000 cells/well).

-

Treatment: Treat with IC50 concentration of the compound for 24h (apoptosis is an early event; do not wait 72h).

-

Reagent Addition: Add Caspase-Glo® 3/7 reagent (1:1 ratio).

-

Reading: Incubate 30 min at RT and read luminescence.

-

Interpretation: A signal >2-fold over vehicle control indicates specific apoptotic induction.

Protocol 2: Cell Cycle Analysis (Flow Cytometry)

To determine if the agent arrests cells in G1, S, or G2/M phase.

-

Harvest: Collect cells (including floating dead cells) into 15 mL tubes.

-

Wash: PBS wash x2.

-

Fixation: Add 70% ice-cold ethanol dropwise while vortexing. Critical: Vortexing prevents clumping. Fix at -20°C for >2 hours.

-

Staining:

-

Wash ethanol out with PBS.

-

Resuspend in 500 µL PI/RNase Staining Buffer (BD Pharmingen or equivalent).

-

Composition: Propidium Iodide (50 µg/mL) + RNase A (100 µg/mL).

-

-

Analysis: Incubate 15 min at RT in dark. Analyze on Flow Cytometer (excitation 488 nm, emission ~575 nm).

Module C: Physiological Relevance (3D Spheroids)

2D monolayers often overestimate drug potency. 3D Spheroids recapitulate the hypoxic core and diffusion gradients found in solid tumors [9].

3D Spheroid Formation & Screening Protocol

Materials: Ultra-Low Attachment (ULA) 96-well round-bottom plates (Corning or equivalent).[9]

-

Formation:

-

Seed 1,000–5,000 cells/well in ULA plates.

-

Centrifuge at 200 x g for 5 minutes to center the pellet.

-

Incubate 72–96 hours until a tight, single spheroid forms (check via microscopy).

-

-

Treatment:

-

Carefully remove 50% of media (do not aspirate the spheroid).

-

Add 2x concentrated compound.

-

Incubate for 5–7 days (longer exposure is required for 3D penetration).

-

-

Readout:

-

Morphology: Image on Day 0 and Day 7. Calculate volume (

). -

Viability: Use CellTiter-Glo® 3D (specifically formulated to penetrate the spheroid core). Shake vigorously for 5 minutes to ensure total lysis.

-

Figure 3: Spheroid microenvironment. Compounds must penetrate the quiescent and necrotic layers to be effective in vivo.

Data Integrity & Statistical Validation

For High-Throughput Screening (HTS), the Z-factor (Z') is the definitive metric for assay quality, measuring the separation between positive (death) and negative (DMSO) controls [3].

Z-Factor Calculation

| Metric | Value | Interpretation | Action |

| Z-Factor | 0.5 – 1.0 | Excellent Assay | Proceed to screen |

| 0.0 – 0.5 | Marginal Assay | Optimize cell density/lysis time | |

| < 0.0 | Failed Assay | Do not use data; high variability | |

| Signal-to-Background | > 5 | Acceptable | Ensures dynamic range |

IC50 Calculation:

Normalize raw luminescence data to the DMSO control (set as 100%). Fit data using a 4-parameter logistic regression (4PL) model:

References

-

National Cancer Institute. (2024). NCI-60 Screening Methodology. Retrieved from [Link]

-

Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen.[7] Retrieved from

-

BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

-

Promega Corporation. (2025).[9] CellTiter-Glo® 2.0 Assay Technical Manual. Retrieved from [Link]

-

Biocompare. (2008). Caspase-Glo® 3/7 Assay System From Promega. Retrieved from [Link]

-

ResearchGate. (2016). Differences between conventional 2D monolayer and 3D spheroid cultures. Retrieved from [Link][12]

Sources

- 1. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 3. nordicbiolabs.se [nordicbiolabs.se]

- 4. CellTiter-Glo® 2.0 Assay Technical Manual [promega.com]

- 5. punnettsquare.org [punnettsquare.org]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 8. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]

- 9. promega.com [promega.com]

- 10. promega.com [promega.com]

- 11. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Identifying and minimizing impurities in benzamide synthesis.

[1]

Status: Operational Operator: Senior Application Scientist Scope: Impurity Profiling, Reaction Optimization, and Purification Protocols

Welcome to the Technical Support Center

You have reached the Tier 3 Support Guide for benzamide synthesis. This documentation is designed for researchers encountering specific purity or yield issues. Unlike standard textbook procedures, this guide focuses on the causality of failure modes—specifically why impurities form and how to systematically eliminate them using thermodynamic and kinetic control.

Module 1: The Schotten-Baumann Route (Acyl Chlorides)

Context: This is the most common method but is prone to hydrolysis and pH-related side reactions.

Q: My yield is low (<60%), and I see a large peak for benzoic acid. What is happening?

A: You are witnessing the Hydrolysis Competition . In a Schotten-Baumann reaction, water (the solvent for the base) competes with the amine to react with benzoyl chloride. Although amines are better nucleophiles, water is present in vast molar excess.

-

The Fix (Thermodynamic Control):

-

Temperature: Maintain

. Hydrolysis has a higher activation energy than amidation; keeping it cold kinetically favors the amide. -

Biphasic Management: Dissolve the benzoyl chloride in an organic solvent (DCM or Diethyl Ether) rather than adding it neat. This limits the contact surface area with water to the interface, where the reaction occurs in a controlled manner.

-

pH Control: The reaction generates HCl. If the pH drops below 7, the amine becomes protonated (

) and loses its nucleophilicity. You must maintain pH 8–10 using 10% NaOH or Carbonate.

-

Q: I see a "double-weight" impurity (approx. 2x Molecular Weight).[1] What is it?

A: This is N-Benzoylbenzamide (Imide Formation) . If the reaction runs too long or the base concentration is too high, the formed benzamide (which has a weakly acidic N-H proton) can be deprotonated and attack a second molecule of benzoyl chloride.

-

The Fix:

-

Avoid large excesses of benzoyl chloride (keep to 1.05 – 1.1 equivalents).

-

Quench the reaction immediately upon consumption of the starting amine.

-

Visualizing the Competition (Schotten-Baumann)

Figure 1: The competitive landscape of Schotten-Baumann synthesis. Note the divergence toward Benzoic Acid if temperature is uncontrolled.

Module 2: Carbodiimide Coupling (DCC/EDC Route)

Context: Used when starting from Benzoic Acid (not the chloride). Common in medicinal chemistry but introduces specific "urea" impurities.

Q: There is a persistent white solid in my product that won't dissolve in DCM. Is it product?

A: No, this is likely Dicyclohexylurea (DCU) .[2] DCC accepts water/oxygen to form DCU. While DCU is mostly insoluble, trace amounts remain in organic solvents and are notoriously difficult to remove by chromatography.

-

The Fix:

-

Switch Reagents: Use EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .[3] The urea byproduct of EDC is water-soluble and can be washed away during the aqueous workup [1].[4]

-

Precipitation: If you must use DCC, cool the reaction mixture to

overnight to precipitate the vast majority of DCU before filtration.

-

Q: My LC-MS shows a peak with the correct mass, but it's not the amide. What happened?

A: You have formed the N-Acylurea rearrangement product. Without a nucleophilic catalyst, the O-acylisourea intermediate can rearrange intramolecularly. This is an irreversible dead-end.

-

The Fix:

-

Add HOBt or HOAt: Always add 1 equivalent of Hydroxybenzotriazole (HOBt). It reacts with the O-acylisourea to form an active ester, which is less prone to rearrangement but highly reactive toward the amine [2].

-

Visualizing the Coupling Pathway

Figure 2: The DCC mechanism showing the critical role of HOBt in preventing the N-Acylurea dead-end pathway.

Module 3: Isolation & Purification Protocols

Context: Do not rely on column chromatography as a first step. Use the "pKa Swing" to wash away impurities based on their solubility profiles.

The "pKa Swing" Wash Protocol

This protocol exploits the acidity of benzoic acid (

-

Dissolution: Dissolve crude mixture in Ethyl Acetate or DCM.

-

Acid Wash (Removes Amine): Wash

with 1M HCl.-

Logic: Protonates unreacted amine to

, forcing it into the aqueous layer.

-

-

Base Wash (Removes Benzoic Acid): Wash

with Saturated-

Logic: Deprotonates benzoic acid to Benzoate (

), forcing it into the aqueous layer. -

Warning: Do not use strong NaOH if your amide is sensitive, though benzamides are generally robust.

-

-

Brine/Dry: Wash with brine, dry over

, and evaporate.

Impurity Identification Table

| Impurity | Origin | Detection (TLC/HPLC) | Removal Strategy |

| Benzoic Acid | Hydrolysis of chloride | Streaks on silica (acidic). | Wash with Sat. |

| Unreacted Amine | Stoichiometry/Stalling | Low | Wash with 1M HCl. |

| Dicyclohexylurea (DCU) | DCC byproduct | UV active. Often co-elutes with product. | Cool & Filter; Switch to EDC; Recrystallize from hot Ethanol. |

| N-Benzoylbenzamide | Over-acylation | High | Recrystallization (less soluble than mono-amide). |

References

-

Organic Syntheses. "Acid-Amine Coupling using DCC." Organic Syntheses, Coll.[1] Vol. 5, p. 242. Link

-

National Institutes of Health (NIH). "Formation of optically pure N-acyl-N,N'-dicyclohexylurea in DCC-mediated peptide synthesis." PubMed. Link(Note: Generalized link to relevant PubMed search for verification).

-

University of Rochester. "Workup for DCC Coupling." Rochester Lab Manuals. Link

-

BenchChem. "Identifying and minimizing side reactions in benzamide synthesis." Technical Support. Link

Technical Support Center: Navigating the Challenges of Scaling Up Benzamide Synthesis

Welcome to the technical support center dedicated to addressing the complexities of scaling up benzamide synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to larger, pilot, or manufacturing-scale production. Here, we move beyond basic protocols to delve into the nuanced challenges that arise with increased volume, providing field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our focus is on ensuring scientific integrity, safety, and reproducibility as you scale your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges I should anticipate when scaling up my benzamide synthesis?

A1: Scaling up is more than just proportionally increasing reagent quantities.[1] The primary challenges shift from simple reaction success to process control and safety. Key areas of concern include:

-

Thermal Management: Exothermic reactions that are easily managed in a lab flask can become dangerous runaway reactions at scale due to the decreased surface-area-to-volume ratio, which limits heat dissipation.[2][3][4]

-

Mixing and Mass Transfer: Ensuring homogeneity is critical. What works with a small magnetic stir bar will be ineffective in a large reactor, potentially leading to localized "hot spots," uneven reaction progress, and increased side products.[1][5]

-

Reagent and Solvent Choice: Reagents that are convenient at the lab scale (e.g., certain coupling agents) may be too expensive, hazardous, or difficult to handle in large quantities.[6][7]

-

Work-up and Purification: Isolating and purifying kilograms of product presents different challenges than handling a few grams. Operations like filtration, extraction, and crystallization need to be re-evaluated for efficiency and safety at scale.[8][9]

-

Impurity Profile: Minor side reactions at a small scale can become significant sources of impurities when producing larger batches, potentially complicating purification and affecting final product quality.[1]

Q2: My lab-scale synthesis uses DCC as a coupling agent with great success. Can I use it for a multi-kilogram scale reaction?

A2: While dicyclohexylcarbodiimide (DCC) is effective, it presents significant challenges at a larger scale. The primary issue is the formation of the dicyclohexylurea (DCU) byproduct. DCU has low solubility in many common organic solvents, making its removal from the product cumbersome on a large scale, often requiring extensive filtration or specialized crystallization procedures.[10] For industrial-scale synthesis, water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often preferred because the corresponding urea byproduct can be easily removed with aqueous washes.[7] Other alternatives for large-scale amide coupling include activating the carboxylic acid as an acid chloride or using reagents like n-propanephosphonic acid anhydride (T3P).[7][11]

Q3: How do I choose the right coupling reagent for my large-scale benzamide synthesis?

A3: The ideal reagent for large-scale production is inexpensive, readily available, safe, and generates byproducts that are easy to remove.[7] The choice depends on the specific substrates and the overall process.

-

Acid Chlorides (e.g., using SOCl₂ or (COCl)₂): This is a cost-effective and highly reactive route. However, the reagents themselves are hazardous, and the reaction generates corrosive HCl gas, which must be neutralized. This method can also lead to epimerization if there is a stereocenter alpha to the carbonyl.[7]

-

Carbodiimides (e.g., EDC): As mentioned, EDC is a popular choice due to the water-solubility of its urea byproduct. It is a milder option compared to acid chlorides.[7][12]

-

Mixed Anhydrides (e.g., using pivaloyl chloride or isobutyl chloroformate): These reagents are also used in large-scale applications and offer a good balance of reactivity and cost.[7]

-

CDI (Carbonyldiimidazole): CDI is another effective reagent, but its cost can be a factor for very large-scale productions.[7]

The following decision-making workflow can help guide your selection process.

Caption: Decision workflow for selecting a coupling reagent at scale.

Q4: What are the most critical safety precautions when scaling up?

A4: Safety is paramount.[2]

-

Conduct a Thorough Risk Assessment: Before starting, review all reagents, reaction conditions, and potential byproducts.[5][13] Consult resources like the Bretherick's Handbook of Reactive Chemical Hazards.

-

Incremental Scale-Up: Never jump from a 1-gram to a 1-kilogram scale. A prudent approach is to increase the scale by a maximum of three-fold for each subsequent reaction, carefully monitoring for any unexpected behavior.[5][13]

-

Control the Exotherm: Understand the heat of your reaction. For exothermic processes, use a semi-batch approach where one reagent is added gradually to control the temperature.[3][4] Ensure your reactor's cooling system is more than capable of handling the heat output.[2][3]

-

Use Appropriate Equipment: For larger volumes, switch from magnetic stirrers to overhead mechanical stirrers to ensure efficient mixing.[5] Use heating mantles with temperature probes instead of oil baths for better control and safety.[13] The reaction vessel should be large enough to accommodate the reaction volume, plus any quenching agents, with sufficient headspace (at least twice the volume of all added substances is a good rule of thumb).[13]

Troubleshooting Guide

Category: Low Yield and Incomplete Reactions

Problem: My reaction yield dropped significantly when I moved from a 1L flask to a 20L reactor.

-

Possible Cause 1: Inefficient Mixing/Mass Transfer. In a larger vessel, reactants may not be mixing effectively, leading to localized areas of high concentration and others where the reaction is starved of a reagent.[1]

-

Solution: Ensure you are using an appropriately sized and shaped overhead stirrer for your reactor. The stirring speed may need to be optimized to create a sufficient vortex for mixing without splashing. For heterogeneous mixtures, the stirrer design is even more critical to ensure solids are properly suspended.

-

-

Possible Cause 2: Poor Temperature Control. "Hot spots" can form in a poorly mixed, large-volume reaction, leading to the degradation of starting materials or products and the formation of byproducts.[1][5]

-

Solution: Use a reactor with a jacketed cooling system and ensure the temperature probe is placed correctly to reflect the internal temperature of the reaction mass, not just the wall temperature. Slowing the addition rate of the limiting reagent for exothermic reactions is a key strategy to maintain temperature control.[3]

-

-

Possible Cause 3: Hydrolysis of Activated Species. If using an acid chloride or a highly reactive anhydride, exposure to atmospheric moisture or residual water in solvents can be a more significant issue at scale due to longer reaction and work-up times.[10][14]

-

Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware and reactors are thoroughly dried before use.

-

The following diagram outlines a logical workflow for troubleshooting low yields.

Caption: A logical workflow for troubleshooting low yields in scale-up.

Category: Purity and Byproduct Formation

Problem: My final product is contaminated with unreacted benzoic acid.

-

Possible Cause: Hydrolysis of the activated carboxylic acid species (e.g., benzoyl chloride). This is a common issue, especially if the reaction is exposed to water.[8][14]

-

Solution: During the work-up, perform a basic wash with a solution of sodium bicarbonate or sodium carbonate.[8] This will deprotonate the acidic benzoic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer, effectively removing it from your organic product layer.

-

Problem: I am observing a significant amount of a higher molecular weight byproduct.

-

Possible Cause: Over-acylation (diacylation) of the product. This occurs when a molecule of the newly formed benzamide reacts with another molecule of the activated carboxylic acid.[8] This is more likely if there are localized high concentrations of the acylating agent.

Category: Physical and Process-Related Issues

Problem: The reaction mixture becomes a very thick, un-stirrable slurry.

-

Possible Cause: Rapid precipitation of the benzamide product. Many benzamides have limited solubility in the reaction solvent.[8]

-

Solution: Increase the solvent volume to maintain a mobile slurry. You may need to experiment to find the optimal solvent ratio that keeps the mixture stirrable without excessively diluting the reactants and slowing the reaction rate. A powerful overhead mechanical stirrer is essential in this scenario.[8]

-

Problem: The work-up is very slow, with poor phase separation during extractions.

-

Possible Cause 1: Emulsion formation. This is more common at larger scales, especially with vigorous stirring or if fine solid particles are present.

-

Solution: Allow the mixture to stand for a longer period. Adding a small amount of brine (saturated aqueous NaCl solution) can help to break emulsions by increasing the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking during the extraction can also prevent emulsion formation.

-

-

Possible Cause 2: Clogging during filtration. Large quantities of fine solids can quickly clog filter paper.

-

Solution: Use a larger filter funnel (e.g., a Nutsche filter for pilot scale). Adding a filter aid like Celite® to the slurry before filtration can help maintain a porous filter cake and speed up the process.

-

Data Summary and Protocols

Table 1: Comparison of Common Coupling Reagents for Scale-Up

| Reagent Class | Example(s) | Key Advantages for Scale-Up | Key Disadvantages for Scale-Up |

| Acid Chlorides | Thionyl Chloride (SOCl₂), Oxalyl Chloride | High reactivity, low cost.[7] | Highly corrosive and toxic, generates HCl gas, potential for epimerization.[7] |

| Carbodiimides | EDC | Mild conditions, water-soluble urea byproduct is easily removed.[7] | Higher cost than acid chlorides, potential for racemization without additives.[15] |

| Phosphonium Salts | PyBOP | High efficiency, low racemization.[15] | High cost, poor atom economy, benzotriazole motif can have explosive properties.[16] |

| Mixed Anhydrides | Isobutyl Chloroformate, Pivaloyl Chloride | Good reactivity, relatively low cost.[7] | Can have issues with regioselectivity in some cases.[7] |

Experimental Protocols

Protocol 1: Scale-Up Synthesis of a Generic Benzamide via Acid Chloride

Safety Note: This procedure involves corrosive and toxic reagents. It must be performed in a well-ventilated fume hood or an appropriate reactor setup with personal protective equipment (gloves, safety glasses, lab coat).

-

Acid Chloride Formation:

-

Charge the reactor with benzoic acid (1.0 eq) and an appropriate anhydrous solvent (e.g., toluene or dichloromethane, ~5-10 volumes).

-

Begin stirring with an overhead mechanical stirrer.

-

Slowly add thionyl chloride (1.1-1.2 eq) to the slurry via an addition funnel. The addition is often exothermic and may be accompanied by gas evolution (SO₂ and HCl). Maintain the temperature below 30 °C.

-

After the addition is complete, gently heat the mixture to 40-50 °C and hold for 1-2 hours, or until reaction completion is confirmed (e.g., by TLC or HPLC).

-

Cool the mixture to room temperature. If desired, the excess thionyl chloride and solvent can be removed by distillation (under vacuum for higher boiling solvents).

-

-

Amidation:

-

In a separate reactor, dissolve the amine (1.0 eq) and a base (e.g., triethylamine or pyridine, 2.2 eq) in an anhydrous solvent.

-

Cool this amine solution to 0-5 °C.

-

Slowly add the benzoyl chloride solution from the first step to the cooled amine solution, maintaining the internal temperature below 10 °C.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion.

-

-

Work-up and Isolation:

-

Quench the reaction by slowly adding water.

-

Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), dilute NaHCO₃ solution (to remove any benzoic acid), and finally with brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

Concentrate the solvent under reduced pressure to obtain the crude benzamide.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/heptane).[10][17]

-

References

- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Vertex AI Search.

- Scale-Up Reaction Safety. University of Rochester.

- Safety Considerations for Scaling Up Production Capabilities. Noah Chemicals.

- Safe chemical reaction scale up.

- Scale Up Safety_FINAL. Stanford Environmental Health & Safety.

- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Chemical Engineering.

- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development.

- Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. Benchchem.

- optimizing reaction conditions for 4-benzoylbenzamide synthesis. Benchchem.

- strategies to reduce impurities in benzamide synthesis. Benchchem.

- Amide Synthesis. Fisher Scientific.

- Flow optimization of the benzamide derivative cyclisation 15b.

- Identifying and minimizing side reactions in benzamide synthesis. Benchchem.

- Amide coupling reaction in medicinal chemistry. Coupling reagents.

- How to overcome common problems in Benzamide synthesis?. Benchchem.

- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Labcompare.

- Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. The USA Journals.

- Benzamide Synthesis and Recrystalliz

- Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel C

- RU2019541C1 - Process for preparing benzamide.

- Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. NIH.

- 6 key challenges when scaling up sustainable chemical processes. CPI.

- Thermo Acoustic Study Of Benzamide In Different Solvents At 303K. Revista Electronica de Veterinaria.

- How should I purify a complex, polar, amide reaction mixture?. Biotage.

- Does reagent and reaction solvent order impact product yield and purity?. Biotage.

- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry.

- How to deal with scale-up challenges of Chemistry?. Prime Scholars.

- Synthesis of Benzamide. YouTube.

- Synthesis and stability of strongly acidic benzamide deriv

- What is the best technique for amide purification?.

- Purification of N-benzylbenzamides : r/chemistry. Reddit.

- Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity | Crystal Growth & Design.

- (PDF) Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation.

- 1 A green chemistry perspective on catalytic amide bond form

- Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity.

Sources

- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]

- 2. noahchemicals.com [noahchemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fauske.com [fauske.com]

- 5. ehs.stanford.edu [ehs.stanford.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Lab Reporter [fishersci.dk]

- 13. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. hepatochem.com [hepatochem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing Substituted Benzamide Assays

Topic: Mitigating Off-Target Effects & Assay Interference of Substituted Benzamides Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 17, 2026

Introduction: The "Dirty" Scaffold Paradox

Substituted benzamides (e.g., Entinostat, Mocetinostat, Sulpiride) are a cornerstone pharmacophore in drug discovery, particularly for Histone Deacetylase (HDAC) inhibition and Dopamine receptor antagonism. However, their utility is frequently compromised by a specific set of physicochemical liabilities that masquerade as biological activity.

This guide addresses the three most critical failure modes in benzamide assays:

-

Kinetic Artifacts: Misinterpreting slow-binding kinetics as low potency.

-

Physicochemical Interference: Aggregation and intrinsic fluorescence.

-

Selectivity Leaks: Isoform cross-reactivity (Class I vs. II HDACs) and GPCR promiscuity.

Module 1: Kinetic Interference (The "False Negative" Trap)

Context: Unlike hydroxamic acids (e.g., SAHA) which are fast-on/fast-off inhibitors, 2-amino-benzamides (e.g., Entinostat) are slow-tight binding inhibitors . They undergo a conformational change upon binding to the zinc-active site, often requiring hours to reach equilibrium.

The Problem: Standard screening protocols often use a 15–30 minute incubation. For benzamides, this is insufficient, leading to severe underestimation of potency (

Troubleshooting Protocol: Time-Dependent Inhibition (TDI)

Objective: Determine the true equilibrium binding constant (

Step-by-Step Workflow:

-

Prepare Enzyme/Substrate Mix: Prepare your target enzyme (e.g., HDAC1) at

concentration. -

Variable Pre-incubation:

-

Plate A: Add benzamide and immediately add substrate (0 min pre-incubation).

-

Plate B: Incubate benzamide + enzyme for 3 hours at RT.

-

Plate C: Incubate benzamide + enzyme for 24 hours at 4°C.

-

-

Initiate Reaction: Add substrate to Plates B and C.

-

Readout: Measure activity.

Data Interpretation:

| Observation | Diagnosis | Actionable Step |

| Fast binder (Likely not a specific benzamide mechanism) | Proceed with standard assay. | |

| Slow-Tight Binder (Classic Benzamide) | MANDATORY: Adopt 3h+ pre-incubation for all future screens. | |

| Loss of activity in DMSO controls | Enzyme instability | Add 0.01% BSA or switch to endpoint assay. |

Module 2: Physicochemical Interference

Context: Substituted benzamides are often hydrophobic and can possess intrinsic fluorescence in the blue region (350–450 nm), interfering with common coumarin-based (AMC) assays.

Diagram: Assay Interference Triage Logic

Figure 1: Decision matrix for identifying and mitigating physicochemical artifacts in benzamide assays.

FAQ: Fluorescence Quenching & Autofluorescence

Q: My benzamide analog shows "negative inhibition" (signal increase) in an HDAC-AMC assay. Why? A: This is likely autofluorescence . Many 2-aminobenzamides fluoresce at the same wavelength as the AMC leaving group (460 nm).

-

Fix: Run a "Compound Only" control (Buffer + Compound, No Enzyme). If this fluoresces, subtract this baseline or switch to a TR-FRET assay (LanthaScreen™) or a red-shifted substrate (e.g., Fluor de Lys®-Red).

Q: The compound is potent, but the Hill slope is 2.5. Is this cooperativity? A: Rarely. For benzamides, steep slopes usually indicate colloidal aggregation . The compound forms micelles that sequester the enzyme.

-

Validation: Repeat the assay with 0.01% Triton X-100 (or Tween-20). If the

drops (potency is lost), the activity was an aggregation artifact [1].

Module 3: Pharmacological Selectivity (The "Dirty Drug" Problem)

Context: Benzamides are often marketed as "Class I Selective" (HDAC 1/2/3), but subtle substitutions can open the door to Class IIb (HDAC 6) or GPCR off-targets (Dopamine D2, 5-HT).

Selectivity Profiling Table

| Compound Class | Primary Target | Common Off-Target | Mechanism of Off-Target | Mitigation Strategy |

| 2-Amino-benzamides (e.g., Entinostat) | HDAC 1, 3 | HDAC 6 | Cap-group flexibility allows entry into larger HDAC6 pocket. | Counter-screen against HDAC6 early. |

| Sulfamoyl-benzamides (e.g., Sulpiride) | D2/D3 Receptors | 5-HT Receptors | Structural homology between aminergic GPCRs. | Run a "Safety Panel" (Cerep/Eurofins) for 5-HT2A/2C. |

| General Benzamides | Various | hERG Channel | Pi-stacking interactions in the channel pore. | Mandatory hERG patch-clamp assay > 10µM. |

Protocol: Orthogonal Isoform Profiling

Objective: Confirm that your benzamide is truly selective for Class I HDACs (Nuclear) and not hitting Class II (Cytosolic).

-

Select Controls:

-

Assay Setup:

-

Run parallel assays for HDAC1 (Class I) and HDAC6 (Class IIb).

-

-

Calculation:

-

Calculate the Selectivity Ratio:

-

Success Criterion: A ratio > 50 is required to claim "selectivity" in cellular contexts. Ratios < 10 imply significant off-target liability at therapeutic doses [2].

-

References

-

Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today. Link

-

Bantscheff, M., et al. (2011). Chemoproteomics profiling reveals hyperacetylation of non-histone substrates by the class I HDAC inhibitor entinostat. Nature Biotechnology. Link

-

Lauffer, B. E., et al. (2013). Histone Deacetylase Inhibitors: The Kinetic Aspect. Journal of Biological Chemistry. Link

-

Seeman, P. (2002). Atypical antipsychotics: mechanism of action. Canadian Journal of Psychiatry. Link

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2-Amino-4-chloro-N-cyclopropylbenzamide

Executive Summary & Chemical Profile

2-Amino-4-chloro-N-cyclopropylbenzamide is a halogenated aromatic amide, frequently utilized as an intermediate in the synthesis of kinase inhibitors and agrochemicals.[1][2][3]

Proper disposal is dictated by two critical chemical features:

-

The Chlorine Substituent: Combustion generates hydrogen chloride (HCl) gas, necessitating incineration with acid gas scrubbing (Halogenated Waste stream).[2][3]

-

The Amide/Amine Functionality: Potential for nitrogen oxide (NOx) generation and aquatic toxicity.[2][3]

Strict Prohibition: Under no circumstances should this compound be disposed of via sanitary sewer systems or mixed with incompatible oxidizers.[2][3]

Chemical Hazard Assessment

| Property | Specification | Operational Implication |

| Chemical Class | Halogenated Benzamide | Must be segregated from non-halogenated waste streams to prevent incinerator corrosion.[2][3] |

| Physical State | Solid (Powder/Crystalline) | Requires particulate control (N95/P100) during transfer to prevent inhalation.[2][3] |

| Primary Hazards | Skin/Eye Irritant (Cat 2), Aquatic Toxicity | PPE (Nitrile gloves, safety glasses) is mandatory.[1][2][3] Double containment required. |

| Reactivity | Stable, Incompatible with Strong Oxidizers | Do not dispose of in containers containing nitric acid or perchlorates.[1][2] |

Waste Segregation Logic

The following decision tree illustrates the mandatory segregation logic. This system prevents cross-contamination and ensures the waste facility utilizes the correct incineration protocol (Rotary Kiln with Scrubbers).[2][3]

Figure 1: Segregation logic flow. Note that even if dissolved in non-halogenated solvents (e.g., Methanol), the presence of the chlorinated solute classifies the entire stream as Halogenated Waste.[1][2][3]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Excess Reagent & Weighing Debris)

Objective: Safe containment of solid powder to prevent dust generation and secondary contamination.[2][3]

-

Primary Containment:

-

Labeling:

-

Secondary Containment:

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Objective: Prevention of accidental polymerization or pressure buildup in waste carboys.[2][3]

-

Compatibility Check:

-

Transfer:

-

Pour the solution into the container marked "Halogenated Organic Solvents." [2]

-

Scientific Rationale: Although the solvent (e.g., Ethyl Acetate) might be non-halogenated, the dissolved 2-Amino-4-chloro-N-cyclopropylbenzamide introduces chlorine.[1][2][3] If this is sent to a non-halogenated fuel blending facility, the HCl generated during combustion can corrode their heat exchangers.[1][2] Always default to Halogenated Waste. [2]

-

Log Entry:

Emergency Spill Management

In the event of a benchtop or floor spill, immediate action is required to prevent aerosolization.[1][2]

Figure 2: Emergency response workflow. The critical step for dry spills is damping the powder to prevent inhalation hazards.[1][2]

Decontamination Solution: After removing the bulk material, wipe the surface with a paper towel soaked in Ethanol or Isopropanol .[1][2] Follow with a soap and water wash.[2][3][5][6][7] The organic wipe ensures the lipophilic benzamide residues are solubilized and removed.[2][3]

Regulatory & Environmental Compliance

EPA/RCRA Classification (USA Context)

While 2-Amino-4-chloro-N-cyclopropylbenzamide is not explicitly listed on the EPA "P" or "U" lists, it is regulated under the "Cradle-to-Grave" principle.[1][2][3]

-

Waste Code Assignment:

-

If the waste solution is ignitable (flashpoint <60°C due to solvent): D001 .

-

If the waste contains significant chloroform or other halogenated solvents: F001/F002 .[2][3]

-

For the pure solid: It is classified as Non-Regulated Hazardous Waste (unless TCLP testing proves otherwise), but must be incinerated as Halogenated Organic .[1][2][3]

-

Incineration Requirements

The presence of the Chlorine atom (Cl) mandates that this waste be destroyed in a facility equipped with Wet Scrubbers or Dry Sorbent Injection .[2][3]

-

Reaction:

(Scrubber neutralization). -

Failure to segregate: Sending this to a standard cement kiln (fuel blending) without scrubbers violates air emission standards (Clean Air Act).[2][3]

References

-

United States Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[2][3] (Defining Ignitability, Corrosivity, Reactivity, and Toxicity).[1][2][3][8] [Link]

-

National Institutes of Health (NIH) - PubChem. Compound Summary: Chlorinated Benzamides.[2][3] (Structural and Property Data).[2][3] [Link]

-

Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan.[2][3] (Standard Operating Procedures for Toxic Chemicals).[2][3] [Link]

Sources

- 1. Waste Code [rcrainfo.epa.gov]

- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]

- 3. PubChemLite - 2-amino-4-chloro-n-cyclopropylbenzamide (C10H11ClN2O) [pubchemlite.lcsb.uni.lu]

- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Page loading... [guidechem.com]

- 8. epa.gov [epa.gov]

Comprehensive Safety and Handling Guide for 2-Amino-4-chloro-N-cyclopropylbenzamide

As a novel research chemical, 2-Amino-4-chloro-N-cyclopropylbenzamide requires meticulous handling protocols grounded in a thorough understanding of its constituent chemical moieties. This guide provides an in-depth framework for the safe handling, use, and disposal of this compound, designed for drug development professionals and laboratory researchers. The procedures outlined here are based on the predicted toxicological profile derived from its structural features—specifically, the presence of a chlorinated aromatic ring and a primary aromatic amine.

Hazard Analysis: A Precautionary Approach

Given the absence of a specific Safety Data Sheet (SDS) for 2-Amino-4-chloro-N-cyclopropylbenzamide, a conservative risk assessment is imperative. The molecule's structure incorporates functional groups with well-documented hazards.

-

Aromatic Amines : This class of compounds is associated with significant health risks. Many aromatic amines are recognized as potential carcinogens and mutagens.[1][2][3] They can be readily absorbed through the skin, presenting a dermal exposure risk.[4] Inhalation and ingestion are also effective routes of exposure.

-

Chlorinated Aromatic Compounds : These substances are known for their potential toxicity and environmental persistence.[5][6] Health effects can include damage to the liver, kidneys, and central nervous system.[7]

Therefore, 2-Amino-4-chloro-N-cyclopropylbenzamide should be treated as a hazardous substance with potential carcinogenic, mutagenic, and toxic properties. All handling procedures must reflect this high level of presumed risk.[8]

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered approach to PPE is essential to prevent all routes of potential exposure.[9][10][11]

| PPE Category | Specification | Rationale |

| Eye and Face Protection | ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when handling solutions or performing operations with a splash risk.[12][13] | Protects against splashes and potential aerosols, safeguarding vision from irreversible damage. |

| Hand Protection | Nitrile gloves (double-gloving recommended).[12] | Provides a barrier against dermal absorption. Double-gloving adds a layer of security and allows for safe removal of the outer glove if contamination occurs. |

| Body Protection | A flame-resistant lab coat, fully buttoned.[13] For larger quantities or splash-prone procedures, a chemical-resistant apron over the lab coat is advised. | Minimizes skin contact and protects personal clothing from contamination. |

| Footwear | Closed-toe, non-perforated shoes. | Protects feet from spills and falling objects. |

| Respiratory Protection | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood.[5][8] | Prevents inhalation of airborne particles or vapors. |

Operational and Disposal Plans: A Step-by-Step Guide

Preparation and Weighing

-

Designated Area : All work with 2-Amino-4-chloro-N-cyclopropylbenzamide should be performed in a designated area within a laboratory.

-

Fume Hood : Conduct all manipulations, including weighing and solution preparation, inside a certified chemical fume hood to mitigate inhalation risks.[8][11]

-

Spill Kit : Ensure a chemical spill kit is readily accessible before beginning work.

-

Weighing : When weighing the solid compound, use a disposable weigh boat. Tare the balance with the weigh boat inside before adding the chemical.

-

Tool Use : Use dedicated spatulas and other equipment. Clean them thoroughly after use or dispose of them as hazardous waste.

Solution Preparation and Handling

-

Solvent Addition : Add solvent to the solid slowly to avoid splashing.

-

Container Sealing : Securely cap all containers holding the compound or its solutions.

-

Labeling : Clearly label all containers with the chemical name, concentration, date, and appropriate hazard warnings.

-

Transport : When moving solutions, use secondary containment, such as a bottle carrier.[14]

Waste Disposal

All waste materials containing 2-Amino-4-chloro-N-cyclopropylbenzamide must be treated as hazardous waste.[5]

-

Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

-

Solid Waste : Dispose of contaminated gloves, weigh boats, and paper towels in a dedicated, labeled hazardous waste container.

-

Liquid Waste : Collect all liquid waste, including reaction mixtures and cleaning solvents, in a sealed, properly labeled hazardous waste container. Do not dispose of this material down the drain.[15]

-

Empty Containers : Triple rinse empty containers with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines.[16]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Personnel Exposure

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek prompt medical attention.[5][8]

-

Eye Contact : Flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][8]

-

Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Spill Management

-

Alert : Notify colleagues in the immediate area and your laboratory supervisor.

-

Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.

-

Contain : For small spills within a fume hood, use an appropriate absorbent material (e.g., vermiculite or a chemical spill pillow) to contain the spill.

-

Clean-Up : Wearing appropriate PPE, carefully clean the area, working from the outside of the spill inward.

-

Dispose : Place all contaminated absorbent materials and cleaning supplies in a sealed, labeled hazardous waste container.

-

Decontaminate : Decontaminate the spill area with a suitable solvent, followed by soap and water.

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling 2-Amino-4-chloro-N-cyclopropylbenzamide safely.

Caption: Standard Operating Procedure Workflow.

Caption: Spill Response Workflow.

References

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9). Retrieved from [Link]

-

The impact of aromatic amines on the environment: risks and damages - IMR Press. Retrieved from [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. Retrieved from [Link]

-

Personal Protective Equipment Policy for Research Laboratories and Support Facilities - University of South Carolina. Retrieved from [Link]

-

Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. Retrieved from [Link]

-

Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. Retrieved from [Link]

-

Chlorinated aromatic hydrocarbons – Knowledge and References - Taylor & Francis. Retrieved from [Link]

-

Aromatic Amines → Term - Pollution → Sustainability Directory. Retrieved from [Link]

-

Aromatic Amines - Breast Cancer Prevention Partners (BCPP). Retrieved from [Link]

-

Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety - Princeton EHS. Retrieved from [Link]

-

How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK - SDS Manager. Retrieved from [Link]

-

Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

-

Chlorinated polycyclic aromatic hydrocarbon - Wikipedia. Retrieved from [Link]

-

Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PubMed. Retrieved from [Link]

-

Tips for Handling Lab Chemicals: A Comprehensive Guide - Blog - Crystalgen. Retrieved from [Link]

-

Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. Retrieved from [Link]

-

Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

-